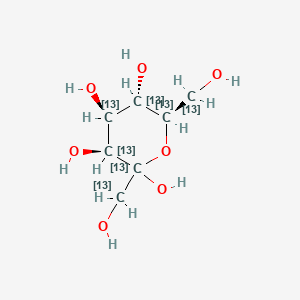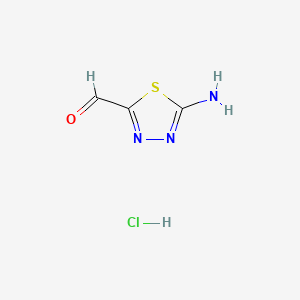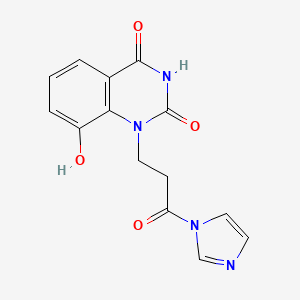![molecular formula C18H29NO3 B13853688 EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is available as a high-quality reference standard for pharmaceutical testing .
Analyse Des Réactions Chimiques
Types of Reactions
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and allyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is primarily used as a reference standard in pharmaceutical research . Its applications include:
Analytical Development: Used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Method Validation: Employed in the validation of analytical methods to ensure accuracy and precision.
Stability Testing: Used in stability testing to assess the shelf-life and degradation products of pharmaceutical compounds.
Mécanisme D'action
The specific mechanism of action of EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is not well-documented. as an impurity of Bisoprolol Fumarate, it may interact with similar molecular targets, such as beta-adrenergic receptors. The pathways involved likely include modulation of adrenergic signaling, which affects cardiovascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol Fumarate: The parent compound, used as a beta-blocker in cardiovascular treatments.
Other Beta-Blocker Impurities: Compounds with similar structures and functions, used as reference standards in pharmaceutical research.
Uniqueness
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is unique due to its specific structure and role as an impurity of Bisoprolol Fumarate. Its distinct chemical properties and interactions make it valuable for analytical and stability testing in pharmaceutical research.
Propriétés
Formule moléculaire |
C18H29NO3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine |
InChI |
InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3 |
Clé InChI |
JZRKUNUKKCUCNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
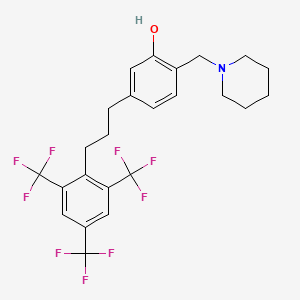
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
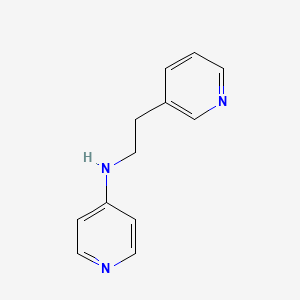
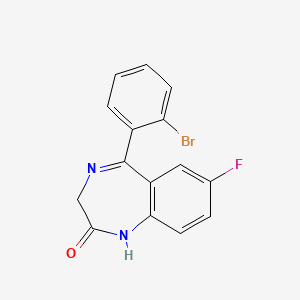
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
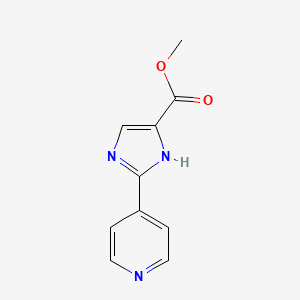
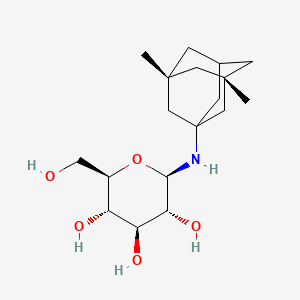
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
